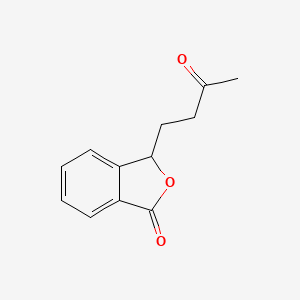
Butylphthalide metabolite M2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butylphthalide metabolite M2, also known as 10-Keto-NBP, is a significant metabolite of 3-n-butylphthalide. 3-n-Butylphthalide is a cardiovascular drug primarily used for the treatment of cerebral ischemia. The metabolite M2 is formed through the metabolic pathways involving hydroxylation and further oxidation .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Butylphthalide metabolite M2 involves microbial biotransformation. This process uses specific strains of fungi, such as Cunninghamella blakesleana, to convert 3-n-butylphthalide into its metabolites, including M2 . The reaction conditions typically involve the use of whole-cell biocatalysts under controlled environmental conditions to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound follows similar biotransformation processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the mass production of the metabolite. The yield and purity of the product are enhanced through purification techniques such as high-performance liquid chromatography .
化学反応の分析
Types of Reactions
Butylphthalide metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of 3-n-butylphthalide to form M2.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes and alcohol dehydrogenase.
Reducing agents: Such as sodium borohydride.
Catalysts: Such as microbial enzymes and chemical catalysts.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 3-n-butylphthalide, with this compound being one of the primary metabolites .
科学的研究の応用
Butylphthalide metabolite M2 has several scientific research applications:
Chemistry: It is used as a reference standard in the study of metabolic pathways and the identification of metabolites.
Biology: It is studied for its role in cellular processes and its interaction with enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.
作用機序
The mechanism of action of Butylphthalide metabolite M2 involves its interaction with specific molecular targets and pathways. It is known to influence the polarization of microglia, promoting the M2 phenotype, which is associated with anti-inflammatory and tissue-reparative functions . This action helps mitigate ischemic brain damage and promotes recovery of neurological function .
類似化合物との比較
Similar Compounds
3-Hydroxy-NBP: Another major metabolite of 3-n-butylphthalide, known for its hydroxylated structure.
11-Hydroxy-NBP: A hydroxylated derivative with similar metabolic pathways.
NBP-11-oic acid: An oxidized metabolite with distinct pharmacokinetic properties.
Uniqueness
Butylphthalide metabolite M2 is unique due to its specific oxidation state and its significant role in the metabolic pathway of 3-n-butylphthalide. Its ability to promote M2 microglial polarization sets it apart from other metabolites, highlighting its potential therapeutic benefits .
特性
CAS番号 |
1485081-46-6 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
3-(3-oxobutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,11H,6-7H2,1H3 |
InChIキー |
QDCRZMFQANAANQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1C2=CC=CC=C2C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


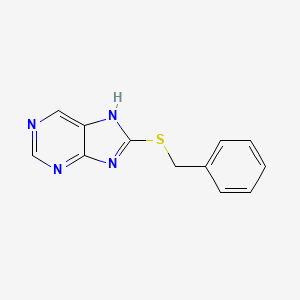
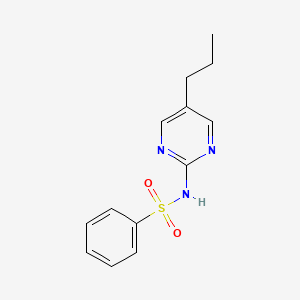
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)
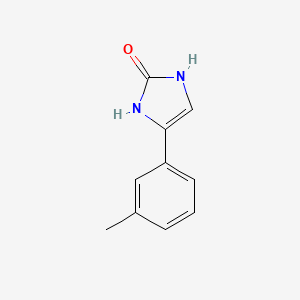

![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)

![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
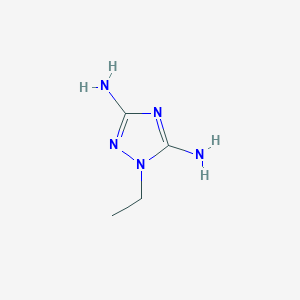
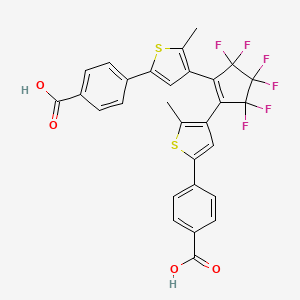
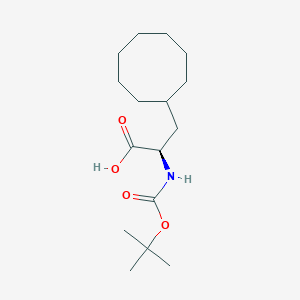
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
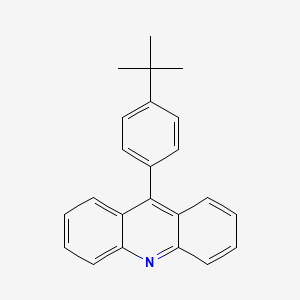
![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)
